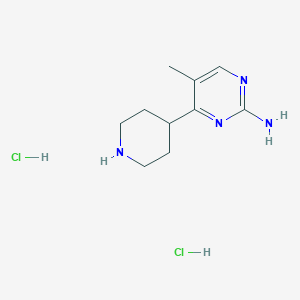

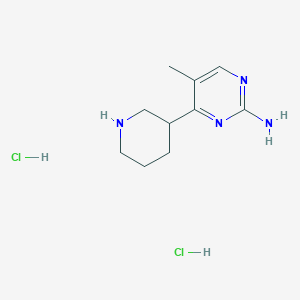

5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrimidin-4-amine derivatives were designed and synthesized for their potential use as pesticides . Another study reported the synthesis of piperidone analogs, which could be relevant given the presence of a piperidin-4-yl group in the compound .科学的研究の応用

Synthesis and Chemical Properties

- A study by Zhang et al. (2009) described the practical synthesis of a similar compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which is a key intermediate in the preparation of potent deoxycytidine kinase inhibitors. This synthesis provides an economical alternative for producing compounds in this class (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).

Pharmacological Evaluation

- Dounay et al. (2009) explored aminopyrimidine derivatives as novel 5-HT1A agonists. This research is significant in the context of developing new therapeutic agents that target specific neurological pathways (Dounay, Barta, Bikker, Borosky, Campbell, Crawford, Denny, Evans, Gray, Lee, Lenoir, & Xu, 2009).

Antineuropathic Pain Activity

- A study by Lan et al. (2014) focused on the synthesis of pyrimidines as potent sigma-1 receptor antagonists. These compounds show promise in treating neuropathic pain, with compound 137 demonstrating significant antinociceptive effects in animal models (Lan, Chen, Cao, Zhang, Wang, Xu, Qiu, Zhang, Liu, Liu, & Zhang, 2014).

Antibacterial Activity

- The research by Merugu, Ramesh, and Sreenivasulu (2010) highlights the microwave-assisted synthesis of piperidine-containing pyrimidine imines and their antibacterial activity. This demonstrates the potential of these compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Antitumor Activity

- Aldobaev, Mikhina, and Present (2021) evaluated the antitumor activity of 4-aminopiperidine derivatives as low molecular weight Hsp70 inhibitors. These compounds showed significant cytotoxic activity against transplantable mouse tumors, indicating their potential in cancer therapy (Aldobaev, Mikhina, & Present, 2021).

Anti-Angiogenic and DNA Cleavage Studies

- Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage abilities. These compounds showed significant activity, suggesting their potential as anticancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Drug Metabolism and Disposition

- A study by Gong et al. (2010) focused on the metabolism of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This study is crucial for understanding the metabolic pathways and designing effective dosing regimens for similar compounds (Gong, Chen, Deng, & Zhong, 2010).

将来の方向性

作用機序

Target of Action

Similar compounds have been found to inhibit protein kinase b (pkb or akt) , which plays a crucial role in cellular survival and growth pathways .

Mode of Action

Related compounds have been found to act as atp-competitive inhibitors, selectively inhibiting pkb over other closely related kinases

Biochemical Pathways

Given that similar compounds inhibit pkb , it can be inferred that this compound might affect the PI3K-PKB signaling pathway . This pathway is involved in promoting cell proliferation and survival .

Pharmacokinetics

Related compounds have been found to have rapid clearance and low oral bioavailability due to metabolism in vivo

Result of Action

Similar compounds have been found to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses

特性

IUPAC Name |

5-methyl-4-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c1-7-6-13-10(11)14-9(7)8-2-4-12-5-3-8;;/h6,8,12H,2-5H2,1H3,(H2,11,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVMZXBNOZLIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2CCNCC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

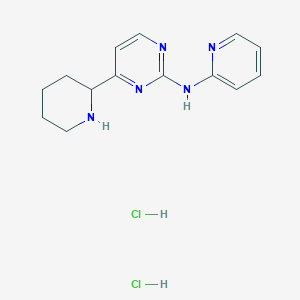

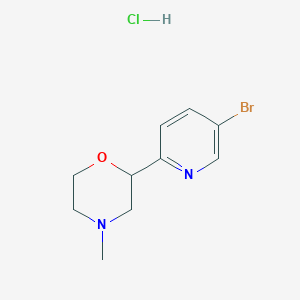

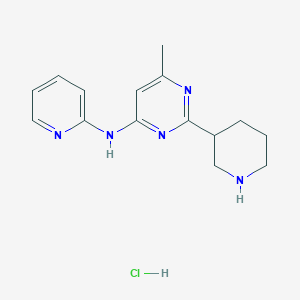

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride](/img/structure/B1402590.png)

![7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride](/img/structure/B1402599.png)

![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyridin-2-yl-aminehydrochloride](/img/structure/B1402605.png)